molecular formula C14H16N2O B7464325 4-(Quinolin-8-ylmethyl)morpholine

4-(Quinolin-8-ylmethyl)morpholine

Cat. No. B7464325
M. Wt: 228.29 g/mol
InChI Key: PBNWNXMJJPPZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Quinolin-8-ylmethyl)morpholine, also known as QM, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. QM is a heterocyclic compound that contains a quinoline ring and a morpholine ring. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied.

Mechanism of Action

The mechanism of action of 4-(Quinolin-8-ylmethyl)morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of topoisomerase II, a DNA-binding enzyme that is essential for cell division. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been reported to modulate the activity of various receptors and ion channels, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential (TRP) channel.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and modulate gene expression in cancer cells. It has also been shown to reduce the production of inflammatory mediators in macrophages and other immune cells. In vivo studies have demonstrated that this compound can reduce tumor growth and inflammation in animal models. This compound has also been shown to improve cognitive function and reduce amyloid-beta accumulation in mouse models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(Quinolin-8-ylmethyl)morpholine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized using relatively simple methods and purified using standard techniques such as column chromatography. However, this compound also has some limitations, including its potential toxicity and limited availability. Further studies are needed to determine the optimal concentration and duration of this compound treatment in different experimental systems.

Future Directions

4-(Quinolin-8-ylmethyl)morpholine has several potential future directions for research. One area of interest is the development of this compound-based drugs for the treatment of cancer, neurodegenerative disorders, and other diseases. Another area of interest is the synthesis of this compound-based materials for various applications, including sensing, imaging, and catalysis. Further studies are also needed to elucidate the mechanism of action of this compound and its interactions with various enzymes and receptors. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its role in various applications.

Synthesis Methods

Several methods have been reported for the synthesis of 4-(Quinolin-8-ylmethyl)morpholine. One of the most common methods involves the reaction of 8-chloroquinoline with morpholine in the presence of a base such as potassium carbonate. Another method involves the reaction of 8-formylquinoline with morpholine in the presence of a reducing agent such as sodium borohydride. The yield and purity of this compound can be improved by using different solvents, reaction conditions, and purification methods.

Scientific Research Applications

4-(Quinolin-8-ylmethyl)morpholine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In materials science, this compound has been used as a building block for the synthesis of functional materials such as fluorescent dyes and metal-organic frameworks. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions and other analytes.

properties

IUPAC Name

4-(quinolin-8-ylmethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-3-12-5-2-6-15-14(12)13(4-1)11-16-7-9-17-10-8-16/h1-6H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNWNXMJJPPZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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